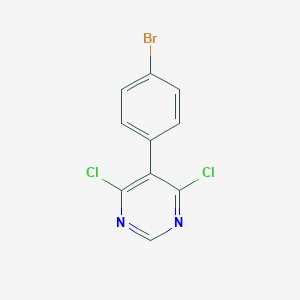

5-(4-Bromophenyl)-4,6-dichloropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(4-bromophenyl)-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEFLZORZXLIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599422 | |

| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-41-7 | |

| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the development of pharmaceuticals, notably Macitentan.[1][2] This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most commonly cited synthetic route to this compound is a three-step process commencing with a substituted phenylacetate.[3][4] The pathway involves the formation of a malonate ester, followed by a cyclization reaction to construct the pyrimidine (B1678525) ring, and finally, a chlorination step to yield the target compound.[4][5]

Step 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

The initial step involves the conversion of methyl 2-(4-bromophenyl) acetate (B1210297) to dimethyl 2-(4-bromophenyl)malonate. This is typically achieved through a condensation reaction with dimethyl carbonate in the presence of a strong base such as sodium methoxide (B1231860).

Step 2: Synthesis of 5-(4-Bromophenyl)pyrimidine-4,6-diol

The synthesized dimethyl 2-(4-bromophenyl)malonate is then subjected to a cyclization reaction with formamidine (B1211174) hydrochloride.[4] This reaction, carried out in the presence of a base like sodium methoxide in a solvent such as methanol, leads to the formation of the pyrimidine ring, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol.[4][5]

Step 3: Synthesis of this compound

The final step is the chlorination of 5-(4-bromophenyl)pyrimidine-4,6-diol. This is most effectively accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions.[1][2][5] In some protocols, a tertiary amine base like N,N-dimethylaniline is added to facilitate the reaction.[6] The crude product is typically purified by recrystallization.

Experimental Protocols

The following are detailed experimental methodologies for the key reactions in the synthesis pathway.

Step 1: Dimethyl 2-(4-bromophenyl)malonate [4]

-

To a solution of sodium methoxide in anhydrous methanol, add methyl 2-(4-bromophenyl) acetate and dimethyl carbonate.

-

Heat the mixture to reflux and maintain for several hours.

-

After cooling, neutralize the reaction mixture with an acidic solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system like ethanol-acetone to yield dimethyl 2-(4-bromophenyl)malonate as a white solid.[4]

Step 2: 5-(4-Bromophenyl)pyrimidine-4,6-diol [4]

-

To a solution of sodium methoxide in anhydrous methanol, add dimethyl 2-(4-bromophenyl)malonate and formamidine hydrochloride.

-

Stir the mixture at room temperature for an extended period (e.g., 3.5 hours).

-

Remove the solvent under reduced pressure.

-

Add water to the residue and acidify with a citric acid solution.

-

Stir the resulting suspension, and collect the precipitated solid by suction filtration.

-

Wash the solid with water and then cyclohexane (B81311) and dry to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol as a light yellow solid.[4]

Step 3: this compound [5]

-

Slowly add 5-(4-bromophenyl)pyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for approximately 8 hours.[2][5]

-

Distill off the excess POCl₃ under reduced pressure.

-

Carefully pour the viscous residue into ice water.

-

Adjust the pH of the solution to 9-10 using potassium carbonate to precipitate the product.[5]

-

Filter the solid, wash with water, and dry under reduced pressure to yield this compound as a white solid.[5]

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Typical Yield | Purity | Ref. |

| 1 | Dimethyl 2-(4-bromophenyl)malonate | Methyl 2-(4-bromophenyl) acetate | Dimethyl carbonate, Sodium methoxide | Methanol, THF | 72.3% | - | [4] |

| 2 | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Dimethyl 2-(4-bromophenyl)malonate | Formamidine hydrochloride, Sodium methoxide | Anhydrous methanol | 84.4% | - | [4] |

| 3 | This compound | 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride | Toluene | 86.5% | >99% (HPLC) | [2][5] |

| Overall | This compound | Methyl 2-(4-bromophenyl) acetate | - | - | 52.8% | - | [3] |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

References

Physicochemical Properties of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-4,6-dichloropyrimidine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist.[1][2][3] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthetic chemistry, and for the development of robust manufacturing processes. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its safety information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrCl₂N₂ | [1][4] |

| Molecular Weight | 303.97 g/mol | [4] |

| Appearance | Off-white to white solid | [1][2] |

| Melting Point | 98.0 to 102.0 °C | [1] |

| Boiling Point | 368.7 ± 42.0 °C (Predicted) | [1][5] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

| pKa | -4.92 ± 0.26 (Predicted) | [1] |

| Density | 1.677 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

The synthesis of this compound is a multi-step process. The following is a representative experimental protocol adapted from literature for its preparation.

Synthesis of this compound

This synthesis is typically achieved in three main steps starting from 4-bromophenylacetic acid.

Step 1: Esterification of 4-bromophenylacetic acid

-

To a solution of 4-bromophenylacetic acid (73.9 g, 0.34 mol) in methanol (B129727) (400 mL), thionyl chloride (49.05 g, 30 mL, 0.41 mol) is added dropwise while maintaining the temperature of the reaction mixture at 0-5 °C.[6][7]

-

After the complete addition, the cooling bath is removed, and the mixture is allowed to warm to room temperature.[6][7]

-

The reaction is stirred for an additional 3 hours before the solvent is removed under reduced pressure to yield methyl 2-(4-bromophenyl)acetate.[7]

Step 2: Formation of 5-(4-Bromophenyl)pyrimidine-4,6-diol

-

Sodium metal is slowly added to methanol at 0 °C to prepare sodium methoxide (B1231860).

-

Dimethyl 2-(4-bromophenyl)malonate is dissolved in methanol and added to the sodium methoxide solution.

-

Formamidine hydrochloride is then added, and the reaction is heated.

-

After cooling, the methanol is distilled off, and an acidic workup is performed to precipitate the product.

-

The crude product is filtered, washed, and dried to obtain 5-(4-bromophenyl)pyrimidine-4,6-diol.

Step 3: Chlorination to this compound

-

5-(4-Bromophenyl)pyrimidine-4,6-diol (53.4g, 0.2mol) is slowly added to phosphorus oxychloride (POCl₃, 427mL) and the mixture is refluxed for 8 hours.[2]

-

After the reaction is complete, the excess POCl₃ is distilled off under reduced pressure.[2]

-

The residue is then carefully poured into ice water.[2]

-

The pH of the solution is adjusted to 9-10 using a suitable base, such as potassium carbonate, to precipitate the final product.[2]

-

The resulting solid is filtered, washed with water, and dried under reduced pressure to yield this compound as a white solid.[2]

Biological Activity and Applications

The primary application of this compound is as a key intermediate in the synthesis of Macitentan.[1][2][3] Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The structural features of this compound, particularly the reactive chloro-substituents on the pyrimidine (B1678525) ring, allow for its further elaboration into the complex structure of Macitentan through coupling reactions.[3] It is also used in the synthesis of other novel pyrimidine analogs through reactions like the Suzuki cross-coupling.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[8]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

It is also noted to be light-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

This technical guide has summarized the key physicochemical properties, a detailed synthesis protocol, and essential safety information for this compound. The data presented here is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A comprehensive understanding of these properties is fundamental for its efficient and safe use in the synthesis of pharmaceuticals and other advanced chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 146533-41-7 [chemicalbook.com]

- 3. This compound | Pharmaceutical Intermediate | 146533-41-7 - PHMO [phmo.com]

- 4. This compound | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 5-(4-Bromophenyl)-4,6-dichloropyrimidine (CAS No. 146533-41-7)

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical and physical properties, provides a detailed synthesis protocol, and discusses its primary applications, with a focus on its role in the development of the dual endothelin receptor antagonist, Macitentan.

Compound Identification and Properties

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a pyrimidine (B1678525) core with two chlorine substituents and a bromophenyl group, makes it a versatile precursor for creating more complex molecules.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 146533-41-7 | [2] |

| Molecular Formula | C₁₀H₅BrCl₂N₂ | [2][3] |

| Molecular Weight | 303.97 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | White to light yellow powder or crystal | [2][4] |

| Melting Point | 98-102 °C / 101-102 °C | [2][4][5][6] |

| Purity | ≥ 98% (GC) | [2] |

| Boiling Point (Predicted) | 368.7 ± 42.0 °C at 760 mmHg | [7][8] |

| Density (Predicted) | 1.677 ± 0.06 g/cm³ | [7] |

| Solubility | Slightly soluble in Chloroform and DMSO | [7] |

| Storage Conditions | Store at room temperature, recommended in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. |[2][7][9] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source(s) |

|---|---|---|

| Mass Spectrometry (MS) | m/z: 302 [M+H]⁺ | [5][6][10] |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 8.96 (s, 1H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H) |[5][6][10] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that has been optimized for yield and purity.[5][10][11] The most common route starts from commercially available methyl 2-(4-bromophenyl) acetate (B1210297) and proceeds through the formation of key intermediates.[10][11] A patent also describes a method starting from p-bromophenylacetic acid.[12]

A critical step in many synthesis routes is the chlorination of 5-(4-Bromophenyl)pyrimidine-4,6-diol using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Detailed Synthesis Workflow

The following diagram outlines the key steps in a widely cited synthesis route.

Experimental Protocol: Chlorination Step

This protocol details the conversion of 5-(4-Bromophenyl)pyrimidine-4,6-diol to the final product.

-

Reaction Setup: Slowly add 5-(4-Bromophenyl)pyrimidine-4,6-diol (e.g., 53.4 g, 0.2 mol) to phosphorus oxychloride (POCl₃) (e.g., 427 mL) in a suitable reaction vessel equipped with a reflux condenser.[5][6]

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours.[5][6] Monitor the reaction's completion using an appropriate method, such as HPLC.

-

Removal of Reagent: After the reaction is complete, distill off the excess POCl₃ under reduced pressure.[5][6]

-

Quenching: Carefully pour the resulting black viscous residue into ice water (e.g., 1000 mL).[5][6]

-

Neutralization: Adjust the pH of the solution to between 9 and 10 using a base, such as potassium carbonate.[5][6] This will cause the product to precipitate.

-

Isolation and Purification: Filter the precipitated solid. Wash the solid thoroughly with water until the filtrate is neutral (pH ~7).[8]

-

Drying: Dry the purified solid under reduced pressure to yield this compound as a white solid.[5][6] An example yield reported for this step is 86.5%.[5]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Macitentan .[4][6][7][13]

-

Macitentan: An orally active, potent dual endothelin receptor antagonist.[6][7][13] It is used for the treatment of pulmonary arterial hypertension (PAH).[4][7][13][14] The synthesis of Macitentan involves reacting the dichloropyrimidine intermediate with other building blocks to construct the final complex drug molecule.[15]

Beyond Macitentan, the compound's reactive dichloropyrimidine and bromophenyl groups make it a versatile building block for creating a library of new chemical entities.[4] It has potential applications in the development of:

-

Antiviral and anticancer agents[2]

-

Agrochemicals, such as herbicides or fungicides[2]

-

Advanced materials, including polymers and coatings[2]

Biological Context: Endothelin Receptor Antagonism

To understand the significance of this compound, it is crucial to understand the mechanism of its principal derivative, Macitentan. Macitentan targets the endothelin signaling pathway, which plays a critical role in vasoconstriction and cell proliferation.

In pathological conditions like pulmonary arterial hypertension, the endothelin system is overactive. Endothelin-1 (ET-1) binds to its receptors (ETₐ and ETₑ) on smooth muscle cells, leading to vasoconstriction and vascular remodeling. Macitentan acts as a dual antagonist, blocking both ETₐ and ETₑ receptors and thereby mitigating these harmful effects.

The diagram below illustrates the simplified signaling pathway inhibited by Macitentan.

Safety and Handling

According to aggregated GHS data, this compound may cause skin and serious eye irritation.[3][8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be used in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. CAS 146533-41-7: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 146533-41-7 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 146533-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]

- 12. US10556871B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 13. This compound | Pharmaceutical Intermediate | 146533-41-7 - PHMO [phmo.com]

- 14. innospk.com [innospk.com]

- 15. pubs.acs.org [pubs.acs.org]

Structure Elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the chemical structure of this compound. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of this and similar heterocyclic molecules.

Introduction

This compound (CAS No. 146533-41-7) is a pivotal building block in medicinal chemistry, notably as a precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1] The precise molecular structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient. Therefore, a thorough structural characterization using a combination of analytical techniques is imperative. This guide outlines the systematic approach to the structure elucidation of this compound, presenting the expected data from various spectroscopic methods.

Synthesis and Physicochemical Properties

This compound is typically synthesized from commercially available starting materials such as methyl 2-(4-bromophenyl) acetate (B1210297) in a multi-step process.[2][3] A common synthetic route is illustrated in the workflow diagram below.

Caption: Synthetic pathway for this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 146533-41-7 | [4] |

| Molecular Formula | C₁₀H₅BrCl₂N₂ | [4] |

| Molecular Weight | 303.97 g/mol | [4] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 98-102 °C | [1] |

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through the combined analysis of data from various spectroscopic techniques. The logical workflow for this process is depicted below.

Caption: Logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| Ar-H (pyrimidine) | 8.96 | s | - | [3][5] |

| Ar-H (bromophenyl) | 7.72 | d | 8.5 | [3][5] |

| Ar-H (bromophenyl) | 7.39 | d | 8.5 | [3][5] |

Interpretation:

-

The singlet at 8.96 ppm corresponds to the lone proton on the pyrimidine (B1678525) ring.

-

The two doublets at 7.72 and 7.39 ppm are characteristic of a para-substituted benzene (B151609) ring, confirming the presence of the 4-bromophenyl group.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=N (pyrimidine) | ~160-165 |

| C-Cl (pyrimidine) | ~155-160 |

| C-Br (bromophenyl) | ~120-125 |

| C-H (bromophenyl) | ~128-132 |

| C-C (pyrimidine-bromophenyl) | ~130-135 |

| C-H (pyrimidine) | ~140-145 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | [3] |

| [M+H]⁺ | 302 | [3][5] |

Interpretation: The observed [M+H]⁺ peak at m/z 302 is consistent with the calculated molecular weight of 303.97 g/mol for the molecular formula C₁₀H₅BrCl₂N₂. The characteristic isotopic pattern for one bromine and two chlorine atoms would be expected, providing further confirmation of the elemental composition. A proposed fragmentation pathway would involve the loss of chlorine and bromine radicals, as well as cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

Although a specific IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic ring) | 1450-1600 |

| C=N stretch (pyrimidine ring) | 1570-1620 |

| C-Cl stretch | 600-800 |

| C-Br stretch | 500-600 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Instrument Parameters (General):

-

Spectrometer: 300 MHz or higher

-

¹H NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 s

-

Relaxation delay: 1-2 s

-

Number of scans: 16-64

-

-

¹³C NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 s

-

Relaxation delay: 2-5 s

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrument Parameters (ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

-

Mass Range: m/z 50-500

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

-

If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The combined data from these techniques provide unambiguous evidence for the molecular formula, connectivity, and functional groups present in the molecule. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of this important pharmaceutical intermediate and related heterocyclic compounds. While X-ray crystallographic data would provide the ultimate confirmation of the three-dimensional structure, it is not currently publicly available for this specific compound.

References

Nuclear Magnetic Resonance (NMR) Analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the key chemical intermediate, 5-(4-Bromophenyl)-4,6-dichloropyrimidine. This document details experimental protocols for NMR data acquisition and presents the available spectral data in a clear, tabular format for ease of reference and comparison. The logical relationships in the NMR analysis are further elucidated through a custom-generated diagram.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H NMR spectral data and the expected ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Ar-H | 8.96 | Singlet (s) | - | H-2 (Pyrimidine ring) |

| Ar-H | 7.72 | Doublet (d) | 8.5 | H-2', H-6' (Bromophenyl ring) |

| Ar-H | 7.39 | Doublet (d) | 8.5 | H-3', H-5' (Bromophenyl ring) |

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Data for this compound

Experimental ¹³C NMR data for the full molecule was not available in the surveyed literature. The following are predicted chemical shifts based on the analysis of 4,6-dichloropyrimidine (B16783) and typical values for a 4-bromophenyl substituent.

| Atom | Predicted Chemical Shift (δ) ppm | Notes |

| C-2 | ~160 | Based on data for 4,6-dichloropyrimidine. |

| C-4, C-6 | ~161 | Based on data for 4,6-dichloropyrimidine. |

| C-5 | ~120 | |

| C-1' | ~135 | Quaternary carbon attached to the pyrimidine (B1678525) ring. |

| C-2', C-6' | ~132 | Carbons ortho to the bromine atom. |

| C-3', C-5' | ~130 | Carbons meta to the bromine atom. |

| C-4' | ~124 | Carbon bearing the bromine atom. |

Experimental Protocols for NMR Spectroscopy

The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Addition: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range covering 0-10 ppm is usually sufficient.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of 0-200 ppm is generally appropriate for most organic compounds.

Structural and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.

Caption: Workflow of NMR analysis for the target molecule.

References

Mass Spectrometry Analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, including the endothelin receptor antagonist, Macitentan. This document outlines detailed experimental protocols, predicted fragmentation patterns, and relevant biological context to support research and development activities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural characterization is crucial for ensuring the quality and purity of synthetic intermediates and final active pharmaceutical ingredients. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such molecules through fragmentation analysis. This guide details the expected mass spectral behavior of this compound under both soft and hard ionization techniques.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to yield characteristic data based on its isotopic composition and structural features. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments.

Molecular Ion

Under soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed primarily as a protonated molecule, [M+H]+.

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |

| [M+H]+ | 300.9201 | A complex isotopic cluster due to the presence of one bromine and two chlorine atoms. The most abundant peaks will be at m/z 301, 303, 305, and 307. |

Note: The observation of [M+H]+ at m/z 302 has been reported, which corresponds to the nominal mass of the protonated molecule.

Predicted Fragmentation Pattern (Electron Ionization)

Under Electron Ionization (EI), a hard ionization technique, this compound is expected to undergo significant fragmentation. The predicted fragmentation pathways are based on the known fragmentation of halogenated aromatic compounds and pyrimidine (B1678525) derivatives. The following table summarizes the major predicted fragments.

| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |

| 299/301/303 | [M]•+ | - |

| 264/266/268 | [M-Cl]+ | •Cl |

| 220/222 | [M-Br]+ | •Br |

| 185 | [M-Br-Cl]+ | •Br, •Cl |

| 154 | [C10H5N2]+ | •Br, 2x •Cl |

| 150 | [M-Br-Cl-HCN]+ | •Br, •Cl, HCN |

| 127 | [C6H4N]+ | C4HCl2N |

| 76 | [C6H4]+ | C4HBrCl2N2 |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for the accurate mass determination and confirmation of the molecular weight of the title compound.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 300 - 400 °C.

-

Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/min.

-

Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

-

Mass Range: m/z 100 - 500.

-

Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 301) and applying collision-induced dissociation (CID) with a collision energy of 10-30 eV.

3. Data Analysis:

-

Analyze the resulting spectrum for the presence of the [M+H]+ ion and its characteristic isotopic pattern.

-

If high-resolution data is acquired, calculate the elemental composition to confirm the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for obtaining detailed structural information through fragmentation analysis. This method is often coupled with Gas Chromatography (GC) for sample introduction.

1. Sample Preparation:

-

Prepare a dilute solution of the compound (10-100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometer (EI) Parameters:

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40 - 400.

-

Scan Rate: 2 scans/second.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the peak and identify the molecular ion (if present) and major fragment ions.

-

Interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.

Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of the target compound under electron ionization.

Caption: Predicted EI fragmentation of the title compound.

Endothelin Receptor Signaling Pathway

As this compound is a precursor to an endothelin receptor antagonist, understanding the signaling pathway is relevant.

Caption: Simplified endothelin receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The detailed protocols and predicted fragmentation data serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Accurate mass determination and structural elucidation through these methods are essential for quality control and the advancement of drug discovery programs.

Technical Guide: Solubility Profile of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility insights derived from synthetic and purification processes. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide also visualizes the experimental workflow and the key factors influencing the solubility of organic compounds, aiming to equip researchers with the necessary tools to conduct their own solubility studies.

Introduction

This compound is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Macitentan. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable manufacturing processes. This guide addresses the current knowledge gap in the quantitative solubility data of this compound and provides a practical framework for its determination.

Qualitative Solubility Profile

Based on available literature concerning the synthesis and purification of this compound, a qualitative solubility profile can be inferred:

-

Toluene : Used as a solvent during the synthesis, indicating that the compound is soluble in toluene, likely at elevated temperatures.

-

Ethanol-Acetone Mixtures : The compound can be recrystallized from an ethanol-acetone (5:2) mixture, which suggests good solubility in this mixed solvent system, particularly at higher temperatures, and lower solubility at room temperature, allowing for crystallization upon cooling.

-

Methanol : Employed in preceding synthetic steps, suggesting potential solubility.

-

Cyclohexane : Used as a washing solvent for the crude product, indicating poor solubility.

-

Water : The crude product is washed with water, signifying very low solubility in aqueous media.

This qualitative assessment is summarized in the table below.

| Solvent/System | Inferred Solubility | Rationale from Literature |

| Toluene | Soluble | Used as a reaction solvent in synthesis. |

| Ethanol-Acetone | Soluble (especially when heated) | Used for recrystallization. |

| Methanol | Likely Soluble | Used in synthetic precursors. |

| Cyclohexane | Poorly Soluble | Used as a washing agent for the solid product. |

| Water | Poorly Soluble | Used for washing the solid product. |

Experimental Protocol for Quantitative Solubility Determination: Isothermal Equilibrium Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium (shake-flask) method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (e.g., toluene, ethanol, acetone, methanol, cyclohexane, etc.)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials, ensuring a sufficient amount of undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1][2]

-

-

Sample Collection and Preparation :

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis :

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the respective solvent.

-

-

Calculation of Solubility :

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

-

Temperature Dependence :

-

Repeat the entire procedure at different temperatures (e.g., 10 °C, 25 °C, 40 °C) to determine the temperature dependence of the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

References

An In-depth Technical Guide to the Reactivity of C-Cl Bonds in 5-(4-Bromophenyl)-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bonds in 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active compounds, most notably the dual endothelin receptor antagonist, Macitentan (B1675890).[1][2] This document details the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C4 and C6 positions of the pyrimidine (B1678525) ring. Quantitative data from the literature is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, this guide includes mandatory visualizations of relevant signaling pathways and experimental workflows, generated using Graphviz (DOT language), to facilitate a deeper understanding of the application of this versatile chemical scaffold in drug discovery.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a versatile building block. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, particularly in the area of kinase inhibitors.[3] The presence of two reactive chlorine atoms at the C4 and C6 positions, a bromine atom on the phenyl ring for further diversification, and the steric and electronic influence of the 5-aryl substituent make this molecule a highly valuable scaffold for the synthesis of compound libraries for drug discovery.

The reactivity of the C-Cl bonds is paramount to the synthetic utility of this intermediate. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders the chlorine atoms susceptible to nucleophilic attack. Generally, in 4,6-dichloropyrimidines, the C4 and C6 positions are the most reactive sites for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4] This guide will delve into the nuances of this reactivity, with a focus on regioselectivity and the factors that govern it.

Reactivity of the C-Cl Bonds

The two chlorine atoms at the C4 and C6 positions of this compound exhibit differential reactivity, which can be exploited for the sequential introduction of various functional groups. This differential reactivity is primarily governed by the electronic effects of the pyrimidine nitrogens and the steric hindrance imposed by the 5-(4-bromophenyl) group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of this compound. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles on the electron-deficient carbon atoms bearing the chlorine leaving groups.

The synthesis of Macitentan provides a clear example of the sequential and regioselective nature of SNAr on this substrate. In the first step, one of the chlorine atoms is displaced by the potassium salt of N-propylsulfamide.[5] This is followed by the substitution of the remaining chlorine atom by ethylene (B1197577) glycol in the presence of a strong base.[2][5] This stepwise substitution indicates that the introduction of the first substituent modulates the reactivity of the second chlorine atom, allowing for controlled synthesis of unsymmetrically disubstituted pyrimidines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| N-Propylsulfamide potassium salt | DMSO, 25-30°C, 5-6 h | N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide | Not explicitly stated, but part of a multi-step synthesis | [2][5] |

| Ethylene glycol | Potassium tert-butoxide, Ethylene glycol, 100-105°C, 12-14 h | N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide | 70-90 (for the alcohol formation step) | [1][2][5] |

| Adamantylalkylamines | Varies | Mono-aminated product | 60-95 | [6] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bonds in this compound can participate in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The C-Br bond on the phenyl ring offers an additional site for orthogonal functionalization.

While the primary focus of this guide is the C-Cl bond reactivity, it is noteworthy that the C-Br bond of this compound readily undergoes Suzuki-Miyaura coupling. This reaction is typically performed prior to the substitution of the less reactive C-Cl bonds.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction is particularly useful for the introduction of a wide range of primary and secondary amines at the C4 and C6 positions of the pyrimidine ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.[7][8] For dichloropyrimidines, careful optimization is often required to favor mono-amination over di-substitution.[9]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂/dppb, LiHMDS | THF | 0 | Mono-aminated (C4) | High | [4] |

| Buchwald-Hartwig | Adamantane-containing amines | Pd₂(dba)₃/DavePhos, Cs₂CO₃ | Toluene | 110 | Unsymmetrical di-aminated | 40-46 | [6] |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI, Et₃N | DMF | Room Temp | Alkynylpyrimidine | Good | [10][11] |

Experimental Protocols

Synthesis of N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide (Mono-substitution)

This protocol is adapted from the synthesis of Macitentan.[2][5]

-

Reagents: this compound, N-Propylsulfamide, Potassium tert-butoxide, Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a solution of N-propylsulfamide in DMSO, add potassium tert-butoxide and stir the mixture at room temperature for 30 minutes to form the potassium salt in situ.[5]

-

Add this compound to the reaction mixture.

-

Stir the contents for 5-6 hours at 25-30°C.[5]

-

Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to yield the desired mono-substituted product.

-

General Protocol for Buchwald-Hartwig Amination

This is a general procedure that may require optimization for specific substrates.[4][9]

-

Reagents: this compound, Amine, Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,4-Bis(diphenylphosphino)butane (dppb) or other suitable phosphine (B1218219) ligand, Lithium bis(trimethylsilyl)amide (LiHMDS) or another strong base, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in anhydrous THF.

-

In a separate flask, dissolve this compound and the amine in anhydrous THF.

-

Cool the substrate solution to 0°C and add the base (e.g., LiHMDS).

-

Add the catalyst solution to the substrate mixture.

-

Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Protocol for Sonogashira Coupling

This is a general procedure for the coupling of terminal alkynes with aryl chlorides.[10][11]

-

Reagents: this compound (or a mono-substituted derivative), Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF and triethylamine.

-

Add the terminal alkyne to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualization of Signaling Pathways and Workflows

Derivatives of this compound are of significant interest as kinase inhibitors. The following diagrams illustrate a relevant signaling pathway and a general workflow for the discovery of such inhibitors.

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Caption: Drug discovery workflow for kinase inhibitors from the pyrimidine scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. The differential reactivity of its two C-Cl bonds at the C4 and C6 positions allows for the controlled and sequential introduction of a variety of functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for drug discovery, particularly in the field of kinase inhibitors. A thorough understanding of the factors governing the regioselectivity of these reactions is crucial for the efficient design and synthesis of novel therapeutic agents. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

The Versatile Scaffold: 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromophenyl group at the 5-position and reactive chlorine atoms at the 4- and 6-positions, provides a versatile platform for the synthesis of a wide array of biologically active molecules. While its most prominent role is as a crucial intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, the inherent reactivity of this scaffold lends itself to the development of a diverse range of therapeutic agents, particularly in the fields of oncology and kinase inhibition. This technical guide delves into the synthesis, reactivity, and medicinal chemistry applications of this compound, providing detailed experimental protocols and insights into its potential for drug discovery.

Introduction

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 146533-41-7) has emerged as a particularly valuable starting material due to its trifunctional nature, which enables selective and sequential modifications. The two chlorine atoms can be displaced by various nucleophiles, while the bromophenyl moiety can participate in cross-coupling reactions, offering a multitude of avenues for structural diversification.

Synthesis of the Core Scaffold

The synthesis of this compound is well-documented and typically involves a multi-step process starting from commercially available materials. A common route is outlined below.[1][2]

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of p-Bromophenylacetic acid To a solution of 4-bromophenylacetic acid in methanol, slowly add thionyl chloride at 0-5 °C. Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent under reduced pressure to obtain methyl p-bromophenylacetate.[3]

Step 2: Synthesis of Dimethyl 2-(4-bromophenyl)malonate To a solution of sodium methoxide (B1231860) in methanol, add methyl p-bromophenylacetate and dimethyl carbonate. Heat the mixture to reflux for several hours. After cooling, neutralize the reaction and extract the product with an organic solvent. Purify the crude product to yield dimethyl 2-(4-bromophenyl)malonate.

Step 3: Cyclization to 5-(4-Bromophenyl)pyrimidine-4,6-diol React dimethyl 2-(4-bromophenyl)malonate with formamidine (B1211174) hydrochloride in the presence of a base such as sodium methoxide in methanol. Heat the mixture to reflux. After the reaction is complete, acidify the mixture to precipitate the product, which is then filtered and dried to give 5-(4-bromophenyl)pyrimidine-4,6-diol.[1]

Step 4: Chlorination to this compound Suspend 5-(4-bromophenyl)pyrimidine-4,6-diol in phosphorus oxychloride (POCl₃) and heat to reflux for 8 hours. After cooling, pour the reaction mixture onto ice water and neutralize with a base like potassium carbonate to precipitate the final product. Filter the solid, wash with water, and dry to obtain this compound.[4][5]

Reactivity and Medicinal Chemistry Applications

The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective introduction of various functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is a key strategy in the synthesis of Macitentan and other derivatives.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl group can be functionalized using reactions such as the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups. This allows for the exploration of structure-activity relationships (SAR) by modifying the phenyl ring.

Application in the Synthesis of Macitentan

The most prominent application of this compound is as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor (ETA and ETB) antagonist used for the treatment of pulmonary arterial hypertension.[3][6] The synthesis involves a sequential SNAr reaction.

Caption: Key steps in the synthesis of Macitentan from the core scaffold.

Potential as a Scaffold for Kinase Inhibitors and Anticancer Agents

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the adenine (B156593) base of ATP and form hydrogen bonds within the kinase hinge region. The 5-(4-bromophenyl) group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity. The reactive chlorine atoms provide attachment points for various side chains that can interact with other regions of the kinase.

While specific quantitative data for a broad range of kinase inhibitors derived directly from this compound is not extensively available in the public domain, the general principles of pyrimidine-based kinase inhibitor design are applicable.

Table 1: Representative Biological Activities of Substituted Pyrimidines (Illustrative)

| Compound Class | Target Kinase | IC50 / Ki (nM) | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | Aurora Kinase A | 1 - 100 | General literature |

| 4-Anilino-pyrimidines | EGFR | 10 - 500 | General literature |

| Pyrido[2,3-d]pyrimidines | PIM-1 | 10 - 50 | General literature |

Note: This table is illustrative and does not represent compounds directly synthesized from this compound, but rather showcases the potential of the pyrimidine scaffold.

References

5-(4-Bromophenyl)-4,6-dichloropyrimidine: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-4,6-dichloropyrimidine stands as a pivotal building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms and a versatile bromophenyl group, allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and diverse reactivity, with a focus on its application in the development of pharmaceuticals, most notably as a key intermediate in the synthesis of the endothelin receptor antagonist, Macitentan. Detailed experimental protocols for its synthesis and key cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are presented alongside quantitative data to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 146533-41-7 | [1] |

| Molecular Formula | C₁₀H₅BrCl₂N₂ | [1] |

| Molecular Weight | 303.97 g/mol | [1][2] |

| Melting Point | 101-102 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in organic solvents such as toluene (B28343) and DMSO. | [1] |

Synthesis of this compound

The most common and optimized synthesis of this compound is a multi-step process commencing from commercially available starting materials.[3][4][5] The synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 5-(4-Bromophenyl)pyrimidine-4,6-diol

This protocol details the final chlorination step, which is critical for introducing the reactive chloro-substituents.

Materials:

-

5-(4-Bromophenyl)pyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

N,N-dimethylaniline

-

Ice water

-

Potassium carbonate

Procedure:

-

To a 3 L three-necked flask, add 200 g of 5-(4-Bromophenyl)pyrimidine-4,6-diol, 300 g of toluene, and 180 g of N,N-dimethylaniline.

-

Mechanically stir the mixture and add 230 g of phosphorus oxychloride dropwise at 30 °C.

-

After the addition is complete, raise the temperature to 55 °C.

-

Once the solid has completely dissolved, increase the temperature to 100 °C and maintain the reaction for 4 hours.

-

Cool the reaction mixture to 25 °C.

-

In a separate vessel, mix 450 g of water with 500 g of toluene and cool to 25 °C with stirring.

-

Slowly add the reaction mixture to the cooled water-toluene mixture, maintaining the temperature at 30 °C.

-

Stir the resulting mixture at 30 °C for 1 hour, then allow the layers to separate.

-

Extract the aqueous phase multiple times with toluene.

-

Combine all organic phases and concentrate under reduced pressure.

-

Add ethanol (B145695) to the residue and stir the mixture at 15 °C for 1.5 hours.

-

Collect the resulting solid by suction filtration and dry to yield this compound.[1]

Quantitative Data:

| Starting Material | Product | Yield | Purity (HPLC) |

|---|

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | this compound | 86.0% | 99.93% |

Reactivity and Applications in Cross-Coupling Reactions

The two chlorine atoms on the pyrimidine ring and the bromine atom on the phenyl ring exhibit differential reactivity, enabling selective functionalization through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction can be directed to either the C-Br bond or the C-Cl bonds depending on the reaction conditions. However, arylation at the bromophenyl moiety is commonly reported.[6]

Caption: Suzuki-Miyaura coupling of the core building block.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane

-

Distilled water

-

Ethyl acetate

Procedure:

-

To a Schlenk flask, add this compound (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

-

Add 6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.

-

Add phenylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.

-

Reflux the reaction mixture at 70-80 °C for 18-22 hours.

-

After completion, cool the mixture to room temperature and add ethyl acetate.

-

Work up the reaction mixture to isolate the product.[6]

Quantitative Data for Suzuki-Miyaura Coupling with Various Boronic Acids: [6]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | 60 |

| 4-Methoxyphenylboronic acid | 4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 75 |

| 4-Methylphenylboronic acid | 4,6-Dichloro-5-(4'-methylbiphenyl-4-yl)pyrimidine | 70 |

| Naphthalen-2-ylboronic acid | 4,6-Dichloro-5-(4-(naphthalen-2-yl)phenyl)pyrimidine | 65 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While specific protocols for this compound are not extensively detailed in the literature, general procedures for the amination of halopyrimidines can be adapted. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

Base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of the inert gas, add the base, this compound, and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, quench, and perform an appropriate workup and purification.[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms, providing access to alkynyl-substituted pyrimidines. These motifs are valuable in medicinal chemistry and materials science.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent, followed by the base.

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress.

-

After completion, perform an aqueous workup and purify the product by column chromatography.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension.[8]

Macitentan and the Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptors, endothelin receptor type A (ETₐ) and type B (ETₑ). The overactivation of this system contributes to the pathophysiology of pulmonary arterial hypertension. Macitentan acts as an antagonist at both receptors, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.

Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of Macitentan.

Other Bioactive Molecules

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of other classes of bioactive compounds, including kinase inhibitors. By sequentially replacing the chlorine and bromine atoms, diverse libraries of compounds can be generated for screening against various biological targets. For example, derivatives have been explored as non-nucleoside adenosine (B11128) kinase inhibitors.[3]

Applications in Materials Science

While the applications of this compound itself in materials science are not yet widely reported, related 5-aryl-4,6-dichloropyrimidine structures are being investigated for their potential in organic electronics. The pyrimidine core can act as an electron-accepting unit, and by attaching various electron-donating groups through cross-coupling reactions, molecules with tailored electronic and photophysical properties can be synthesized. These materials could find applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, making it an essential tool for drug discovery and the development of novel organic materials. The detailed synthetic protocols and reaction data provided in this guide aim to facilitate its broader application in both academic and industrial research settings. The continued exploration of its reactivity is expected to lead to the discovery of new therapeutic agents and advanced functional materials.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including several approved drugs. Among the vast landscape of pyrimidine-based compounds, derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine are gaining recognition as versatile intermediates and potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, tailored for professionals in drug discovery and development. While the parent compound is a well-established intermediate in the synthesis of the dual endothelin receptor antagonist Macitentan, this guide delves into the broader, albeit emerging, therapeutic potential of its derivatives, drawing on data from structurally related compounds to highlight promising areas of investigation.

Synthesis of the Core Scaffold